molecular formula C9H11N3O B2982776 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1822921-51-6

1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B2982776
CAS No.: 1822921-51-6
M. Wt: 177.207
InChI Key: GAGWPKDMNMFYIY-UHFFFAOYSA-N
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Description

1,3,4-Trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (CAS 57411-62-8) is a high-purity chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . This heterocyclic organic compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of over 300,000 described structures that have attracted significant interest in medicinal chemistry due to their structural similarity to purine bases adenine and guanine . The specific substitution pattern of this compound features methyl groups at the N1, C3, and C4 positions, with a carbonyl group at C6, creating a stable aromatic system that is valuable for pharmaceutical research and development . Researchers utilize this compound as a key scaffold in drug discovery, particularly for developing tyrosine kinase inhibitors and other biologically active molecules . Its structural features make it suitable for exploring interactions with various biological targets, building upon the demonstrated biomedical potential of the pyrazolo[3,4-b]pyridine core structure in scientific literature . The compound is provided exclusively for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1,3,4-trimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-4-7(13)10-9-8(5)6(2)11-12(9)3/h4H,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLGJHAAHGAZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds through a series of steps, including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1,3,4-Trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound featuring a unique pyrazolo-pyridine structure, with a pyrazole ring fused to a pyridine ring. Three methyl groups at the 1, 3, and 4 positions, along with a ketone group at position 6, give this compound its unique chemical properties. It has a molecular formula of C₉H₁₁N₃O and a molecular weight of approximately 163.20 g/mol. The presence of nitrogen atoms in its structure contributes to its chemical reactivity, making it a versatile compound for synthetic applications in medicinal chemistry and material science.

Potential Applications

Research indicates that this compound exhibits significant biological activities and potential therapeutic applications:

  • Enzyme Inhibition The compound can bind to enzymes like Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its function and showing antituberculotic activity.
  • Anxiolytic and Anticonvulsant Structurally similar compounds such as Etazolate, Tracazolate and Cartazolate exhibit anxiolytic and anticonvulsant effects.
  • Cancer Research The compound induces apoptosis through caspase activation (caspase 9 and 3) and modulates pathways involved in cell survival and death. It can suppress NF-κB expression and promote pro-apoptotic factors like p53 and Bax.

Chemical Properties and Reactions

The chemical reactivity of this compound is attributed to the nitrogen atoms in its structure, which allows it to undergo reactions such as:

  • Alkylation
  • Acylation
  • Arylation

Mechanism of Action

The mechanism of action of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to bind to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its function and exhibiting antituberculotic activity . The presence of hydrogen bond acceptor and donor groups facilitates these interactions, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares structural features and physical properties of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one with related derivatives:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
This compound 1-Me, 3-Me, 4-Me C₁₃H₁₃N₃O Not reported CH₃ signals: ~2.4–2.6 (s); NH: ~10.5 (br s)
3-Methyl-4-phenyl-2,7-dihydropyrazolo[3,4-b]pyridin-6-one 3-Me, 4-Ph C₁₃H₁₁N₃O Not reported CH₃: 2.1 (s); Ar-H: 7.2–7.8 (m)
4-(4-Chlorophenyl)-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one (8e) 4-Cl-Ph, 3-Me, 1-Ph, 5-CN C₂₀H₁₂ClN₃O 276–277 CH₃: 2.5 (s); Ar-H: 7.4–8.1 (m)
1-Ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one 1-Et, 3-Me, 4-CF₃ C₁₁H₁₁F₃N₃O Not reported CF₃: δ ~3.9 (q); CH₃: 1.4 (t)
5-Cyano-3-methyl-1,4-diphenyl-7H-pyrazolo[3,4-b]pyridin-6-one (8a) 1-Ph, 3-Me, 4-Ph, 5-CN C₂₀H₁₄N₄O 134–136 CH₃: 1.54 (s); NH: 5.41 (br s)

Key Observations :

  • Methyl vs. Aryl Substituents : The 1,3,4-trimethyl derivative lacks aromatic substituents (e.g., phenyl in 8a or 8e), resulting in lower melting points compared to aryl-substituted analogs (e.g., 8e: 276°C). Methyl groups reduce intermolecular π-π stacking but increase lipophilicity .
  • Electron-Withdrawing Groups: Derivatives with cyano (8a, 8e) or trifluoromethyl () substituents exhibit higher reactivity in electrophilic substitutions due to electron-deficient aromatic systems. The 1,3,4-trimethyl compound, with electron-donating methyl groups, is less reactive in such contexts .

Spectral and Analytical Data

  • ¹H NMR : Methyl groups in 1,3,4-trimethyl derivatives appear as singlets at δ 2.4–2.6, while aryl protons in phenyl-substituted analogs resonate at δ 7.2–8.1. NH protons (δ ~10.5) are broad due to hydrogen bonding .
  • MS (ESI): Molecular ion peaks for methylated derivatives (e.g., [M+H]⁺ = 228) differ significantly from cyanophenyl analogs (e.g., 8a: m/z 349 [M+Na]⁺) .

Biological Activity

1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound notable for its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₉H₁₁N₃O
Molecular Weight : 163.20 g/mol
Structure : The compound features a fused pyrazole and pyridine ring system with three methyl groups at the 1, 3, and 4 positions of the pyrazole ring. This unique structure enhances its lipophilicity and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to bind to enzymes such as Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its function and demonstrating antituberculotic activity .
  • Cellular Pathways : In cancer studies, the compound appears to induce apoptosis through caspase activation (caspase 9 and 3) and modulates pathways involved in cell survival and death. This includes suppression of NF-κB expression and promotion of pro-apoptotic factors like p53 and Bax .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeatureUnique Aspect
1-Methylpyrazolo[3,4-b]pyridin-6-oneContains only one methyl groupLess lipophilic than the trimethyl variant
1-Acetylpyrazolo[3,4-b]pyridin-6-oneAcetyl group instead of methyl groupsDifferent reactivity profile due to acetyl group
2-Aminopyrazolo[3,4-b]pyridin-6-oneAmino group substitutionEnhanced solubility and potential for hydrogen bonding

Study on Anticancer Activity

A notable study evaluated the anticancer activity of various pyrazolo derivatives against MCF-7 cells. The results indicated that compounds similar to this compound had IC50 values significantly lower than those of standard chemotherapeutics. The study emphasized the importance of structural modifications for enhancing biological activity .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, derivatives were synthesized and tested against multiple bacterial strains. The findings revealed that specific modifications to the pyrazole ring could enhance antibacterial efficacy significantly compared to earlier derivatives .

Q & A

Q. What are the common synthetic routes for 1,3,4-trimethyl-pyrazolo[3,4-b]pyridin-6-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) using aldehydes, Meldrum’s acid, and pyrazole derivatives. For example, PEG-400 as a recyclable solvent enables a three-component reaction with mild conditions (70–80°C), achieving yields of 75–85% . Alternatively, molecular iodine (10 mol%) catalyzes domino reactions between aromatic aldehydes, 4-hydroxycoumarin, and 3-aminopyrazoles, producing fused derivatives with yields up to 88% . Key considerations include solvent recyclability, catalyst toxicity, and regioselectivity control during cyclization.

Q. How is the structural characterization of this compound performed to confirm regiochemistry and tautomeric forms?

  • Methodological Answer : Characterization involves:
  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and keto-enol tautomerism (e.g., enolic proton at δ 12–13 ppm and carbonyl carbons at δ 165–175 ppm) .
  • Elemental Analysis : Combustion analysis verifies molecular formulas (e.g., C10_{10}H12_{12}N4_{4}O) with <0.4% deviation .
  • X-ray Crystallography : SHELXL refines crystal structures to resolve methyl group positions and hydrogen-bonding networks .

Q. What initial biological activities have been reported for this compound?

  • Methodological Answer : Screening in cancer cell lines (e.g., MCF-7, A549) reveals antiproliferative activity (IC50_{50} 2–20 µM) via microtubule stabilization . Dose-response assays are conducted with 72-hour incubations, followed by MTT or SRB staining. Positive controls (e.g., paclitaxel) and structure-activity relationship (SAR) models validate target specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize anticancer activity in pyrazolo[3,4-b]pyridin-6-one derivatives?

  • Methodological Answer :
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3_3) at position 4 enhance cytotoxicity by 3–5-fold compared to methyl groups .
  • Heterocyclic Fusion : Thiazolidinone or quinoxaline moieties at position 3 improve solubility and bioavailability (logP reduction from 3.2 to 2.5) .
  • Machine Learning : Random Forest models trained on 200+ derivatives predict activity cliffs, prioritizing analogs with balanced hydrophobicity and hydrogen-bond donors .

Q. What strategies address low solubility and metabolic instability in preclinical studies?

  • Methodological Answer :
  • Prodrug Design : Esterification of the 6-keto group (e.g., ethyl carbonate derivatives) increases aqueous solubility by 10-fold .
  • Formulation : PEGylated nanoparticles (size: 100–150 nm) enhance plasma half-life from 2 to 8 hours in murine models .
  • Metabolic Profiling : LC-MS/MS identifies cytochrome P450-mediated oxidation as the primary degradation pathway, guiding deuterium incorporation at vulnerable sites .

Q. How do crystallographic challenges arise during structural refinement, and how are they resolved?

  • Methodological Answer : Twinning and disorder in methyl groups complicate refinement. Strategies include:
  • SHELXL Tools : Using TWIN/BASF commands to model pseudo-merohedral twinning (R-factor reduction from 0.15 to 0.08) .
  • High-Resolution Data : Synchrotron radiation (λ = 0.7 Å) resolves electron density ambiguities for methyl orientations .

Q. How can contradictions in biological data (e.g., varying IC50_{50} across studies) be systematically resolved?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and incubation times to minimize variability .
  • Off-Target Profiling : Kinase inhibition assays (e.g., Eurofins Panlabs) identify promiscuous binding to ABL1 or FLT3, explaining discrepancies .
  • Meta-Analysis : Pool data from 10+ studies using Bayesian regression to adjust for batch effects .

Q. What computational models predict binding modes and pharmacokinetic properties?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina positions the 6-keto group in tubulin’s paclitaxel-binding pocket (ΔG = −9.2 kcal/mol) .
  • ADME Prediction : SwissADME estimates moderate BBB permeability (logBB = −0.5) and CYP3A4 liability (probability = 0.7) .
  • MD Simulations : 100-ns trajectories reveal stable hydrogen bonds with β-tubulin’s Thr274 residue, guiding mutagenesis experiments .

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